
Cletoquine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cletoquine, specifically the (S)-enantiomer (DHCQ; desethylhydroxychloroquine), is an active metabolite of hydroxychloroquine (HCQ), a widely used antimalarial and immunomodulatory drug. HCQ undergoes hepatic metabolism via CYP2D6 isoenzymes, yielding three primary metabolites: desethylchloroquine (DCQ), bisdesethylchloroquine (BDCQ), and Cletoquine (DHCQ) . Among these, DHCQ is the sole metabolite with confirmed pharmacological activity, demonstrating a higher therapeutic index than HCQ itself . Structurally, Cletoquine Oxalate (C₁₈H₂₄ClN₃O₅; molecular weight 397.85) is synthesized and supplied for research purposes by Toronto Research Chemicals . Its clinical significance lies in its correlation with therapeutic efficacy in autoimmune diseases like rheumatoid arthritis, while HCQ and BDCQ are associated with adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction is typically catalyzed by liver enzymes such as CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions involve the use of these enzymes in a controlled environment to ensure the efficient conversion of hydroxychloroquine to cletoquine.
Industrial Production Methods
Industrial production of cletoquine involves the large-scale synthesis of hydroxychloroquine followed by its enzymatic conversion to cletoquine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: Cletoquine can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert cletoquine back to hydroxychloroquine under specific conditions.
Substitution: Cletoquine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of cletoquine, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Scientific Research Applications
Cletoquine has been investigated for various applications across different fields:
-
Antimalarial Activity
- Cletoquine inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting the heme detoxification pathway essential for the parasite's survival. It has shown superior efficacy compared to standard chloroquine against resistant strains.
Compound Strain IC50 (nM) Remarks Cletoquine 3D7 24.55 Highly effective Cletoquine K1 46.50 Superior to standard chloroquine Hydroxychloroquine CQ-resistant 255 Standard for comparison -
Antiviral Properties
- Research indicates that Cletoquine may possess antiviral effects against various viruses, including coronaviruses and HIV. It is hypothesized to modify endosomal pH, inhibiting viral replication . Notable findings include:
- Effective against HIV by inhibiting protease activity.
- Activity against influenza virus replication.
- Potential efficacy in reducing dengue virus titers in infected cells.
- Research indicates that Cletoquine may possess antiviral effects against various viruses, including coronaviruses and HIV. It is hypothesized to modify endosomal pH, inhibiting viral replication . Notable findings include:
-
Immunomodulatory Effects
- Cletoquine influences critical signaling pathways involved in inflammation and immune response regulation, such as JAK/STAT and NF-κB. This property suggests its utility in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Case Studies
- COVID-19 Treatment Protocols
-
Comparative Efficacy Studies
- Various studies have assessed the structure-activity relationship (SAR) of Cletoquine analogs, revealing that specific modifications enhance antimalarial effects. Molecular docking studies indicated effective binding to PfCDPK1, a crucial enzyme in the malaria parasite's lifecycle.
Mechanism of Action
Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, cletoquine has been shown to interfere with viral replication, making it effective against certain viruses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Metabolic Profiles
The table below summarizes key differences between Cletoquine (S)-, HCQ, DCQ, and BDCQ:
Compound | Molecular Formula | Molecular Weight | Pharmacological Activity | Therapeutic Index | Toxicity Profile |
---|---|---|---|---|---|
Cletoquine (S)- (DHCQ) | C₁₈H₂₄ClN₃O₅ | 397.85 | Active metabolite | High | Low (linked to efficacy) |
Hydroxychloroquine (HCQ) | Not explicitly provided | Not provided | Parent drug | Moderate | High (GI, ocular toxicity) |
Desethylchloroquine (DCQ) | Not provided | Not provided | Inactive metabolite | Low | Not directly implicated |
Bisdesethylchloroquine (BDCQ) | Not provided | Not provided | Inactive metabolite | Low | High (linked to GI/ocular toxicity) |
Key Findings:
Activity : Only DHCQ retains therapeutic activity, likely due to structural modifications preserving its interaction with cellular targets .
Therapeutic Index : DHCQ’s higher therapeutic index suggests a wider safety margin compared to HCQ, which has dose-dependent toxicity .
Toxicity : HCQ and BDCQ blood concentrations correlate with gastrointestinal and ocular side effects, whereas DHCQ levels predict clinical improvement in rheumatoid arthritis .
Analytical and Clinical Considerations
- Blood vs. Plasma Monitoring : HCQ concentrations in plasma are lower and more variable than in whole blood, making whole blood the preferred matrix for therapeutic drug monitoring (TDM) .
- Metabolic Pathways : HCQ is metabolized primarily into DCQ and DHCQ via CYP2D6, with further conversion of DCQ to BDCQ .
Research Findings and Clinical Implications
Efficacy in Autoimmune Diseases
- In rheumatoid arthritis, DHCQ blood levels are strongly associated with reduced disease activity, while HCQ and BDCQ levels correlate with toxicity .
- Studies suggest that optimizing DHCQ exposure through TDM could enhance treatment outcomes while minimizing adverse effects .
Challenges in Isomer-Specific Analysis
- However, in the pharmaceutical context, Cletoquine (S)- unequivocally refers to the HCQ metabolite .
Biological Activity
Cletoquine, also known as Desethylhydroxychloroquine oxalate, is a chloroquine derivative with significant biological activity, particularly in the context of anti-infective properties and potential therapeutic applications. This article explores the biological activity of Cletoquine (S-) through various studies, highlighting its mechanisms of action, efficacy against pathogens, and implications for treatment.
Cletoquine exhibits multiple mechanisms that contribute to its biological activity:
- Antimalarial Activity : Cletoquine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that it interacts with the heme detoxification pathway, essential for the survival of the parasite within erythrocytes. The compound's ability to form hydrogen bonds with heme enhances its antimalarial efficacy .
- Antiviral Properties : Research suggests that Cletoquine may have antiviral effects against various viruses, including coronaviruses. It is hypothesized that the compound modifies endosomal pH, thereby inhibiting viral replication .
- Immunomodulatory Effects : Cletoquine influences several signaling pathways such as JAK/STAT and NF-κB, which are critical in inflammation and immune response regulation . This property could be beneficial in treating inflammatory diseases.
Antimalarial Activity
The antimalarial efficacy of Cletoquine has been quantitatively assessed through various studies. The following table summarizes key findings regarding its inhibitory concentrations (IC50) against different strains of P. falciparum:
Compound | Strain | IC50 (nM) | Remarks |
---|---|---|---|
Cletoquine | 3D7 | 24.55 | Highly effective |
Cletoquine | K1 | 46.50 | Superior to standard chloroquine |
Compound 6a | K1 | 56.98 | Moderate activity |
Hydroxychloroquine | CQ-resistant | 255 | Standard for comparison |
These results demonstrate that Cletoquine is more effective than standard chloroquine against certain resistant strains, indicating its potential as a superior alternative in malaria treatment .
Antiviral Activity
Cletoquine's antiviral properties have been explored in the context of COVID-19 and other viral infections. It has shown effectiveness against:
- HIV : Inhibits HIV protease, reducing viral load.
- Influenza : Exhibits activity against influenza virus replication.
- Dengue Virus : Shows promise in reducing viral titers in infected cells.
Case Studies
A notable case study involved the use of hydroxychloroquine and its derivatives, including Cletoquine, during the COVID-19 pandemic. In Algeria, a protocol incorporating hydroxychloroquine demonstrated a recovery rate of 98.2% among treated patients . This highlights the clinical relevance of Cletoquine derivatives in managing infectious diseases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of Cletoquine analogs. A comprehensive analysis revealed that modifications to the piperazine side chain significantly influenced biological activity. For instance, compounds with specific steric and hydrophobic properties exhibited enhanced antimalarial effects .
Moreover, molecular docking studies indicated that Cletoquine analogs could effectively bind to PfCDPK1, a crucial enzyme in the malaria parasite's lifecycle. This interaction suggests a targeted approach for developing new antimalarial therapies based on Cletoquine's structure .
Q & A
Basic Research Questions
Q. How to design an initial synthetic route for the (S)-enantiomer of Cletoquine?
- Methodological Answer : Begin with retrosynthetic analysis to identify key chiral intermediates. Use enantioselective synthesis techniques (e.g., asymmetric catalysis or chiral pool synthesis) to ensure stereochemical purity. Validate each step using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns. Purification methods like recrystallization or chiral resolution should align with protocols for similar quinoline derivatives .
Q. What analytical techniques are essential for characterizing Cletoquine (S)-?
- Methodological Answer :
Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and purity.
Chiral Purity : Employ chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess (>98%).
Crystallography : Single-crystal X-ray diffraction (XRD) provides definitive proof of absolute configuration.
Reference standardized protocols for quinoline analogs to ensure reproducibility .
Q. How to formulate a research question on Cletoquine’s mechanism of action using the PICO(T) framework?
- Methodological Answer :
- Population : Malaria parasites (Plasmodium falciparum).
- Intervention : Cletoquine (S)- at varying concentrations.
- Comparison : Racemic Cletoquine or standard antimalarials (e.g., chloroquine).
- Outcome : Inhibitory concentration (IC₅₀) or hemozoin formation inhibition.
- Time : 72-hour in vitro assays.
Example: "Does (S)-Cletoquine exhibit superior antimalarial activity compared to racemic Cletoquine in inhibiting hemozoin formation in P. falciparum over 72 hours?" .
Q. How to ensure reproducibility in Cletoquine synthesis experiments?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst loading) meticulously. Provide full spectral data (NMR, IR, MS) for intermediates and final compounds in supplementary materials. Cross-validate results using independent synthetic routes (e.g., Grignard vs. Suzuki coupling) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for Cletoquine (S)-?
- Methodological Answer :
Pharmacokinetic Analysis : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS.
Bioavailability Optimization : Test lipid-based formulations or prodrug strategies to enhance absorption.
Model Selection : Compare results across multiple animal models (e.g., murine vs. primate malaria) to account for species-specific metabolic differences.
Use structural equation modeling (SEM) to identify confounding variables .
Q. What strategies optimize Cletoquine’s bioavailability through structural modification?
- Methodological Answer :
Structure-Activity Relationship (SAR) Studies : Modify the quinoline core with hydrophilic substituents (e.g., hydroxyl groups) to improve solubility.
Prodrug Design : Link Cletoquine to ester or phosphate moieties for enhanced membrane permeability.
Co-crystallization : Explore co-crystals with cyclodextrins to stabilize the (S)-enantiomer in physiological conditions.
Validate modifications using in silico ADMET predictions and in vivo pharmacokinetic studies .
Q. How to analyze synergistic effects of Cletoquine (S)- with other antimalarials?
- Methodological Answer :
Combination Index (CI) Method : Use the Chou-Talalay approach to calculate CI values at varying drug ratios (e.g., 1:1 to 1:4).
Isobolographic Analysis : Plot dose-response curves to identify additive, synergistic, or antagonistic effects.
Mechanistic Studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to study target binding in combination therapies.
Reference systematic review methodologies for meta-analysis of combination data .
Q. How to apply computational models to predict Cletoquine’s interactions with biological targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hemozoin or cytochrome b.
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of drug-target complexes.
Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energies with Gaussian and AMBER.
Validate predictions with experimental mutagenesis (e.g., PfCRT-K76T mutations) .
Q. Data Presentation Guidelines
- Tables : Include comparative IC₅₀ values for enantiomers, synthetic yields, and pharmacokinetic parameters (e.g., Cmax, t½).
- Spectroscopic Data : Report chemical shifts (δ ppm), coupling constants (J in Hz), and XRD coordinates in supplementary materials .
Properties
CAS No. |
137433-26-2 |
---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
XFICNUNWUREFDP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.